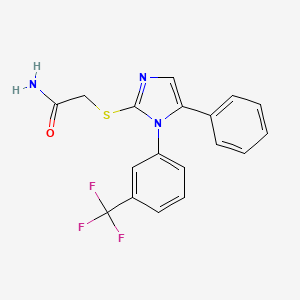

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-7-4-8-14(9-13)24-15(12-5-2-1-3-6-12)10-23-17(24)26-11-16(22)25/h1-10H,11H2,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROFICLSVVEVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the imidazole ring: : Starting with a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Introduction of the phenyl and trifluoromethyl groups: : Achieved via electrophilic aromatic substitution reactions.

Thioacetic acid modification:

Industrial Production Methods

Industrial production scales up these processes, employing continuous-flow reactors to ensure efficient and controlled reactions. Key parameters include maintaining optimal temperatures and pH levels and using solvents that facilitate high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, typically at the sulfur atom, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions, especially of the imidazole ring, can yield various hydrogenated products.

Substitution: : Nucleophilic and electrophilic substitution reactions can modify both the aromatic and thioacetamide parts of the molecule.

Common Reagents and Conditions

Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Employs hydrogen gas in the presence of a metal catalyst or sodium borohydride.

Substitution: : Utilizes halogenating agents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.

Major Products

Sulfoxides and sulfones: : Products from oxidation reactions.

Hydrogenated derivatives: : Results from reduction reactions.

Various substituted derivatives: : Formed through substitution reactions.

Scientific Research Applications

2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide finds applications across multiple fields:

Chemistry

Used as an intermediate in the synthesis of more complex organic compounds.

Biology

Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.

Medicine

Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring.

Industry

Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, inhibiting enzyme function. The trifluoromethyl group enhances binding affinity and specificity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:

Key Observations:

- Trifluoromethyl (CF3) Group : The 3-CF3-phenyl substituent (as in the target compound and ) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration or prolonged half-life.

- Substituent Position : Electron-withdrawing groups (e.g., 4-fluoro in ) or electron-donating groups (e.g., 4-methoxy in ) modulate electronic properties, affecting reactivity and binding interactions.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

Physicochemical Properties:

- Lipophilicity: The 3-CF3-phenyl group increases logP compared to non-CF3 analogs (e.g., logP ~3.5 estimated for the target vs. ~2.8 for ).

- Solubility : Polar acetamide and heterocyclic moieties (e.g., thiadiazole in ) improve aqueous solubility relative to purely aromatic derivatives.

Pharmacological Activity:

- Kinase Modulation : Thiazole and triazole derivatives (e.g., ) are reported to inhibit tyrosine kinases, a trait possibly extended to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.